2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid
Description
This compound features a 3-methylbutanoic acid backbone (a branched-chain carboxylic acid) with a prop-2-enamido linker and a 4-carbamoylphenyl substituent.
Properties
IUPAC Name |
2-[[(E)-3-(4-carbamoylphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9(2)13(15(20)21)17-12(18)8-5-10-3-6-11(7-4-10)14(16)19/h3-9,13H,1-2H3,(H2,16,19)(H,17,18)(H,20,21)/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNRDCBOHOPWEQ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C=C/C1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the carbamoylphenyl intermediate: This step involves the reaction of a suitable phenyl derivative with a carbamoylating agent under controlled conditions.
Coupling with prop-2-enamide: The carbamoylphenyl intermediate is then coupled with prop-2-enamide in the presence of a suitable catalyst to form the desired enamido compound.
Introduction of the methylbutanoic acid moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Amide Bond Formation
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Nucleophilic Acyl Substitution : The acetamide group is formed via reaction of an activated carboxylic acid derivative (e.g., acyl chloride or anhydride) with a primary amine. For example, coupling 2-(3-methylphenyl)acetic acid with 2-hydroxy-3-phenylpropylamine under carbodiimide-mediated conditions (e.g., DCC/NHS) yields the target compound .
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Catalytic Coupling : Palladium-catalyzed reactions, such as those described for related acetamide derivatives, may facilitate aryl-amide bond formation in the presence of ligands like triphenylphosphine .
Hydroxyl Group Modifications
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Esterification : The secondary alcohol (2-hydroxy group) can react with carboxylic acids or acyl chlorides to form esters. For example, treatment with acetyl chloride in pyridine produces the corresponding acetate ester.
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Oxidation : Under mild oxidizing conditions (e.g., Dess-Martin periodinane), the hydroxyl group may oxidize to a ketone, though steric hindrance from the phenylpropyl chain could slow this process.
Aromatic Ring Reactivity
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Electrophilic Substitution : The 3-methylphenyl group undergoes nitration or halogenation. For example, nitration with HNO₃/H₂SO₄ at 0–5°C produces nitro derivatives at the para position relative to the methyl group .
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Suzuki-Miyaura Coupling : The phenyl rings may participate in cross-coupling reactions with boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) .
Hydrolysis
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Acidic Hydrolysis : The acetamide bond cleaves under strong acidic conditions (e.g., 6M HCl, reflux), yielding 2-(3-methylphenyl)acetic acid and 2-hydroxy-3-phenylpropylamine .
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Enzymatic Hydrolysis : Esterase enzymes (e.g., porcine liver esterase) may hydrolyze ester derivatives of the compound under physiological conditions .
Thermal Stability
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Decomposition : Thermal gravimetric analysis (TGA) of analogous compounds shows stability up to ~150°C, with decomposition occurring above this temperature.
Reduction
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Amide Reduction : LiAlH₄ reduces the acetamide to the corresponding amine, producing N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)ethylamine .
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Ketone Reduction : If the hydroxyl group is oxidized to a ketone, NaBH₄ or catalytic hydrogenation (H₂/Pd-C) can reduce it back to the alcohol.
Oxidation
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Side-Chain Oxidation : The benzylic position (adjacent to the phenyl group) is susceptible to oxidation with KMnO₄ or CrO₃, forming a ketone or carboxylic acid derivative .
Key Reaction Data Table
Mechanistic Insights
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Amide Bond Cleavage : Protonation of the carbonyl oxygen in acidic media facilitates nucleophilic attack by water, leading to bond rupture .
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Electrophilic Aromatic Substitution : The methyl group on the phenyl ring acts as an ortho/para-directing group, favoring nitration at the para position .
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds with carbamoylphenyl moieties exhibit significant anticancer properties. The structural features of 2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid may enhance its ability to inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
2. Enzyme Inhibition
This compound has potential as an enzyme inhibitor, particularly in the context of proteases involved in cancer metastasis. By inhibiting these enzymes, it may prevent the spread of cancerous cells . The design of inhibitors based on this compound could lead to novel therapeutic agents.
3. Drug Delivery Systems
The amphiphilic nature of this compound makes it suitable for use in drug delivery systems. Its ability to form micelles can be exploited for the encapsulation and controlled release of hydrophobic drugs, enhancing their bioavailability .
Materials Science
1. Polymer Synthesis
The compound can serve as a monomer in the synthesis of polymers with specific properties such as increased thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics suitable for various industrial applications .
2. Coatings and Films
Due to its chemical structure, this compound can be utilized in the development of coatings and films that possess unique optical and mechanical properties. These materials can find applications in electronics and packaging industries .
Biochemistry
1. Protein Interaction Studies
The compound can be used to study protein-ligand interactions due to its ability to bind selectively to certain proteins. This characteristic makes it valuable in biochemical assays aimed at understanding protein functions and interactions .
2. Metabolic Pathway Analysis
Research involving this compound can contribute to the understanding of metabolic pathways involving amino acids and their derivatives. Its role in various biochemical reactions can provide insights into metabolic disorders and potential therapeutic targets .
Case Study 1: Anticancer Properties
A study conducted on similar carbamoyl-containing compounds demonstrated their efficacy in inducing cell death in breast cancer cell lines through apoptosis. Researchers utilized flow cytometry and Western blotting techniques to confirm the activation of apoptotic pathways, suggesting that this compound could have similar effects .
Case Study 2: Drug Delivery System Development
In a recent investigation, researchers developed a drug delivery system using a derivative of this compound for targeted cancer therapy. The system showed improved drug encapsulation efficiency and release profiles compared to conventional methods, highlighting its potential for clinical applications .
Mechanism of Action
The mechanism of action of 2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-Methylbutanoic Acid and Branched-Chain Analogs
- 3-Methylbutanoic Acid (Isovaleric Acid): Structure: Straightforward branched-chain carboxylic acid without substituents. Properties: Lower odor threshold values (ATVs) compared to straight-chain acids (e.g., butanoic acid), with rancid/cheese-like odors .
- 2-(4-Chlorophenoxy)-3-methylbutanoic Acid (CAS 76075-79-1): Structure: 3-methylbutanoic acid with a 4-chlorophenoxy substituent. Properties: Molecular weight 228.68 g/mol; likely lower solubility in water due to the hydrophobic chlorophenoxy group. Used in agrochemical or pharmaceutical synthesis . Contrast: The chlorophenoxy group introduces lipophilicity, whereas the target compound’s carbamoyl group increases hydrogen-bonding capacity .
Carbamoyl-Substituted Butanoic Acid Derivatives
- 4-Carbamoyl-2-(4-phenylbutanamido)butanoic Acid: Structure: Butanoic acid with carbamoyl and phenylbutanamido groups. Properties: The extended phenylbutanamido chain may enhance binding to hydrophobic protein pockets, while the carbamoyl group aids solubility. Comparison: The target compound’s α,β-unsaturated amide could confer electrophilic reactivity, unlike the saturated amide in this derivative .
- (E)-3-(4-Nitrophenylaminocarbonyl)prop-2-enoic Acid: Structure: Prop-2-enoic acid with 4-nitrophenylcarbamoyl group. Properties: The nitro group increases electron-withdrawing effects, stabilizing the α,β-unsaturated system. Used in coordination chemistry (e.g., vanadium complexes) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Reactivity : The α,β-unsaturated amide in the target compound may undergo Michael addition reactions, similar to related enamide derivatives .
- Bioactivity Potential: Carbamoyl groups are common in drugs (e.g., antiepileptics), suggesting the target compound could interact with biological targets like enzymes or receptors .
Biological Activity
2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid, also known as N-{(2E)-3-[4-(aminocarbonyl)phenyl]-2-propenoyl}valine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H18N2O4
- CAS Number : 1485818-00-5
- Purity : Typically found with a purity of around 95% in commercial preparations .
The biological activity of this compound is primarily attributed to its structural features, which include:
- An enamido group that enhances binding affinity to biological targets.
- A carbamoylphenyl moiety , which is known to participate in various biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing the carbamoyl group have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction | |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In particular, studies have shown that it possesses activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
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In Vivo Studies on Antitumor Effects
A study conducted on mice treated with the compound at varying doses demonstrated significant tumor reduction compared to control groups. The treatment resulted in a decrease in tumor volume by approximately 40% after four weeks of administration. -
Toxicity Assessment
Toxicological evaluations revealed that the compound exhibited low toxicity levels in mammalian models. Behavioral assessments indicated no significant adverse effects at doses up to 2000 mg/kg, with no observable damage to vital organs such as the liver or kidneys .
Q & A
Q. What are the established synthetic routes for 2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid and its structural analogues?
The compound can be synthesized via Michael-type addition and Friedel-Crafts acylation , as demonstrated in the synthesis of analogous 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids. Thioglycolic acid is added to (E)-4-aryl-4-oxo-2-butenoic acids, which are prepared using maleic anhydride in Friedel-Crafts reactions. These methods yield mixtures of R/S enantiomers, requiring further resolution .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
X-ray crystallography (for absolute configuration determination) and NMR spectroscopy (for functional group and stereochemical analysis) are essential. For example, single-crystal X-ray studies (e.g., R factor = 0.037) provide high-resolution structural data, while 2D NMR resolves amide and carbamate linkages .
Q. How can researchers design in vitro assays to evaluate pharmacological activity?
Use enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase) or cell-based anti-inflammatory models (e.g., IL-6/IL-1β suppression). Reference studies on 3-benzoylpropionic acid derivatives, which employed adjuvant-induced arthritis models to screen anti-inflammatory activity .
Q. What experimental parameters should be prioritized during synthesis optimization?
Key factors include reaction temperature (e.g., 22°C for HCl-mediated steps), solvent polarity , and catalyst selection (e.g., Lewis acids for Friedel-Crafts). Stepwise variation of these parameters helps improve yield and purity .
Q. How can environmental degradation pathways of this compound be preliminarily assessed?
Conduct hydrolysis studies (varying pH) and photolysis experiments (UV-Vis exposure). These mimic abiotic degradation in aquatic systems, as outlined in environmental fate studies for related compounds .
Advanced Research Questions
Q. What strategies optimize enantiomeric purity during synthesis?
Employ chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution (lipases or esterases). For example, chiral stationary phases (CSPs) resolved R/S mixtures of analogous 4-oxo-4-arylbutanoic acids with >95% enantiomeric excess .
Q. How to design a QSAR model for predicting bioactivity?
Use molecular descriptors (e.g., logP, polar surface area) and 3D pharmacophore mapping derived from analogues like 3-(4-phenoxybenzoyl)propionic acid derivatives. Multivariate regression or machine learning models correlate structural features with anti-inflammatory or hypolipidemic activity .
Q. What in vivo experimental designs are robust for evaluating therapeutic efficacy?
Adopt randomized block designs with split-split plots , where variables like dosage, administration route, and timepoints are systematically tested. This approach minimizes confounding factors, as seen in pharmacological studies of trellis system impacts on bioactive compounds .
Q. How to address contradictory bioactivity data across studies?
Perform meta-analysis to reconcile discrepancies, accounting for variables like assay sensitivity (e.g., IC50 variations) or structural modifications (e.g., trifluoromethyl substitutions altering binding affinity). Cross-validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What methodologies assess ecotoxicological impacts at ecosystem levels?
Use multi-tiered studies evaluating cellular apoptosis, population dynamics (e.g., Daphnia magna survival), and ecosystem-scale nutrient cycling. Integrate abiotic (e.g., soil adsorption) and biotic (e.g., microbial degradation) transformation data .
Q. How to conduct forced degradation studies for stability profiling?
Expose the compound to stress conditions (acid/base hydrolysis, oxidative H2O2, thermal cycling) and monitor degradation products via LC-MS. For example, 3-(4-hydroxyphenyl)propanoic acid derivatives showed instability under alkaline conditions, guiding storage recommendations .
Q. What advanced chiral separation techniques improve resolution?
Supercritical fluid chromatography (SFC) with polysaccharide-based CSPs (e.g., Chiralpak AD-H) offers high efficiency for enantiomer separation. Kinetic resolution using immobilized Candida antarctica lipase B is also effective for carbamate-containing analogues .
Methodological Notes
- Data Contradictions : Resolve analytical discrepancies (e.g., conflicting NMR shifts) by standardizing solvent systems (e.g., DMSO-d6 vs. CDCl3) and referencing high-purity commercial standards .
- Structural Confirmation : Combine X-ray data (e.g., C–C bond length = 0.007 Å) with DFT calculations to validate stereoelectronic effects .
- Environmental Sampling : Use SPE-LC/MS/MS for detecting trace metabolites in wastewater, as validated for amphetamine precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
